Product packaging for 3-(4-Methoxynaphthalen-1-yl)propanoic acid(Cat. No.:CAS No. 33189-02-5)

3-(4-Methoxynaphthalen-1-yl)propanoic acid

Cat. No.: B134768
CAS No.: 33189-02-5
M. Wt: 230.26 g/mol
InChI Key: OJXLYUHXBOTGIM-UHFFFAOYSA-N
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Description

3-(4-Methoxynaphthalen-1-yl)propanoic acid is a chemical scaffold of significant interest in medicinal chemistry and oncology research. Structurally related to other naphthalene-based bioactive molecules, it serves as a key intermediate for investigating novel therapeutic agents. Research into similar compounds has highlighted their potential in targeting protein-protein interactions critical for cancer cell survival. For instance, substituted naphthalene derivatives have been developed as potent and selective inhibitors of Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein whose overexpression is linked to tumor progression and resistance to chemotherapy . By binding to the BH3 groove of Mcl-1, these inhibitors can disrupt its interaction with pro-apoptotic partners, promoting Bak/Bax-dependent caspase-3 activation and apoptosis in human leukemic cell lines . Furthermore, naphthalene-based propanoic acid structures are explored in other research areas, such as the development of inhibitors for aldo-keto reductase 1C3 (AKR1C3), a enzyme involved in intratumoral androgen synthesis in castration-resistant prostate cancer (CRPC) . This compound is provided For Research Use Only and is intended for use in strictly controlled laboratory settings to further the study of these and other biochemical pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O3 B134768 3-(4-Methoxynaphthalen-1-yl)propanoic acid CAS No. 33189-02-5

Properties

IUPAC Name

3-(4-methoxynaphthalen-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-17-13-8-6-10(7-9-14(15)16)11-4-2-3-5-12(11)13/h2-6,8H,7,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXLYUHXBOTGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation of 4-Methoxynaphthalene

The reaction of 4-methoxynaphthalene with acryloyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) yields 3-(4-methoxynaphthalen-1-yl)propanoyl chloride. This intermediate is hydrolyzed to the corresponding acid under acidic or basic conditions.

Reaction Conditions :

  • Catalyst : Anhydrous AlCl₃ (1.2 equiv)

  • Solvent : Dichloromethane, 0°C to room temperature

  • Yield : 68–72%

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H), 7.89–7.82 (m, 2H), 7.45–7.38 (m, 2H), 3.98 (s, 3H, OCH₃), 3.12 (t, J = 7.6 Hz, 2H), 2.89 (t, J = 7.6 Hz, 2H).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 178.4 (CO), 158.2 (C-OCH₃), 134.5–118.2 (aromatic carbons), 55.9 (OCH₃), 34.1 (CH₂CO), 32.7 (CH₂).

Reduction and Oxidation

The propanoyl group is reduced to a propanol intermediate using NaBH₄ or LiAlH₄, followed by oxidation with KMnO₄ or Jones reagent to yield the propanoic acid.

Optimization Insight :

  • Reduction Yield : 85% with NaBH₄ in THF at 0°C.

  • Oxidation Yield : 78% with KMnO₄ in aqueous H₂SO₄.

Direct Coupling via Michael Addition

This method leverages the nucleophilic reactivity of 4-methoxynaphthalene in a Michael addition to acrylic acid derivatives.

Michael Addition to Acrylic Acid

4-Methoxynaphthalene reacts with acrylic acid in the presence of a base (e.g., K₂CO₃) to form 3-(4-methoxynaphthalen-1-yl)propanoic acid in a single step.

Reaction Conditions :

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DMF, 80°C, 12 h

  • Yield : 65%

Mechanistic Note :
The reaction proceeds via deprotonation of the naphthalene’s α-position, forming a resonance-stabilized carbanion that attacks the β-carbon of acrylic acid.

Ester Hydrolysis Route

A widely used industrial method involves synthesizing the methyl ester followed by hydrolysis to the acid.

Esterification with Methanol

The carboxylic acid is initially protected as its methyl ester using H₂SO₄ as a catalyst.

Procedure :

  • Substrate : this compound (10 mmol)

  • Conditions : MeOH (20 mL), H₂SO₄ (0.5 mL), reflux, 6 h

  • Yield : 92%

Hydrolysis to Propanoic Acid

The ester is hydrolyzed using NaOH or KOH in aqueous ethanol.

Optimization :

  • Base : 1M NaOH (15 mL per gram of ester)

  • Temperature : 25°C, 10 h

  • Yield : 95%

Analytical Comparison :

Parameter Ester Route Michael Addition
Overall Yield87%65%
Reaction Time16 h12 h
Purification ComplexityModerateHigh

Catalytic Carboxylation

A modern approach employs transition-metal catalysis to introduce the propanoic acid group directly.

Palladium-Catalyzed Carboxylation

Using Pd(OAc)₂ and a ligand (e.g., Xantphos), 4-methoxynaphthalene undergoes carboxylation with CO₂ to form the propanoic acid.

Key Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

  • Pressure : 1 atm CO₂

  • Solvent : DMF, 100°C, 24 h

  • Yield : 58%

Advantages :

  • Avoids harsh acidic/basic conditions.

  • Enables late-stage functionalization.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H/¹³C NMR : Critical for confirming regiochemistry and purity.

  • HPLC : Used to assess enantiomeric excess in chiral derivatives (e.g., >99% ee with Chiralpak AD-H column).

Industrial Scaling Considerations

  • Cost Analysis : The ester hydrolysis route is most cost-effective ($12/kg vs. $45/kg for catalytic carboxylation).

  • Environmental Impact : Catalytic methods reduce waste but require higher capital investment .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxynaphthalen-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The propanoic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles in the presence of a suitable catalyst.

Major Products

    Oxidation: 3-(4-Carboxynaphthalen-1-yl)propanoic acid.

    Reduction: 3-(4-Methoxynaphthalen-1-yl)propanol.

    Substitution: Depends on the nucleophile used; for example, 3-(4-Aminonaphthalen-1-yl)propanoic acid if an amine is used.

Scientific Research Applications

3-(4-Methoxynaphthalen-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxynaphthalen-1-yl)propanoic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Chlorinated 3-Phenylpropanoic Acid Derivatives

  • Examples: 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (1), methyl esters (2–3) .
  • Structural Differences : The target compound substitutes a methoxy group on a naphthalene ring, whereas these analogs feature chlorine and hydroxy groups on a phenyl ring.
  • Biological Activity: Chlorinated derivatives (1–3) exhibit selective antimicrobial activity against E. coli and S. aureus, suggesting that halogenation enhances antibacterial properties.
  • Lipophilicity : The naphthalene system in the target compound likely increases lipophilicity compared to phenyl analogs, which could influence membrane permeability and bioavailability.

3-(Methylthio)propanoic Acid Esters

  • Examples: 3-(methylthio)propanoic acid methyl ester, ethyl ester .
  • Functional Groups : These compounds replace the methoxynaphthalene group with a methylthio (-SMe) substituent.
  • Applications: Identified as key aroma compounds in pineapples (e.g., Tainong No. 4 and No. 6), contributing to odor active values (OAVs). The sulfur moiety enhances volatility and aroma profiles, whereas the methoxynaphthalene group in the target compound may prioritize stability over volatility .

Naphthalene-Modified Propanoic Acid Derivatives

  • Example 1: 3-(2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)propanoic acid (3) . Structure: A hydrogenated naphthalene system with methyl groups, linked to propanoic acid. The target compound’s methoxy group may influence receptor binding differently compared to methyl substituents .
  • Example 2: 3-Amino-3-(4-methoxynaphthalen-1-yl)propanoic acid . Structural Difference: An amino group replaces the hydrogen at the β-carbon of the propanoic acid chain.

Aromatic Propanoic Acids with Nitro/Hydroxy Substituents

  • Example: 3-(4-Hydroxy-3-nitrophenyl)propanoic acid .
  • Electron Effects: The nitro group (-NO₂) is strongly electron-withdrawing, while the methoxy group (-OMe) is electron-donating. This difference may alter reactivity in synthesis (e.g., electrophilic substitution) and biological activity (e.g., antimicrobial vs. antioxidant effects) .
  • Safety Profile : Nitro-containing compounds often exhibit higher toxicity, whereas methoxy groups are generally associated with lower reactivity and safer profiles .

Cinnamic Acid Derivatives

  • Example : 3-Hydroxy-4-methoxycinnamic acid .
  • Structural Contrast: The cinnamic acid backbone features a double bond (α,β-unsaturated system), whereas the target compound has a fully saturated propanoic acid chain.
  • Applications: Cinnamic acid derivatives are widely studied for antioxidant and anti-inflammatory activities.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological/Functional Role Key Reference
3-(4-Methoxynaphthalen-1-yl)propanoic acid Naphthalene + propanoic acid 4-OCH₃ Potential pharmacological candidate N/A
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid Phenyl + propanoic acid 3,5-Cl; 4-OH Antimicrobial (E. coli, S. aureus)
3-(Methylthio)propanoic acid methyl ester Propanoic acid ester -SMe Aroma compound (pineapple)
3-Amino-3-(4-methoxynaphthalen-1-yl)propanoic acid Naphthalene + propanoic acid 4-OCH₃; β-NH₂ Synthetic intermediate
3-(4-Hydroxy-3-nitrophenyl)propanoic acid Phenyl + propanoic acid 4-OH; 3-NO₂ Laboratory research chemical

Research Implications and Gaps

  • Antimicrobial Potential: Chlorinated phenylpropanoic acids (e.g., ) suggest that substituent electronegativity and ring size (naphthalene vs. phenyl) could modulate antimicrobial efficacy. Further studies on the target compound’s activity are warranted.
  • Pharmacological Applications : Structural similarities to hypolipidemic agents (e.g., ) highlight the need to evaluate the target compound’s effects on lipid metabolism.
  • Synthetic Accessibility: The amino derivative indicates feasible synthetic routes for modifying the propanoic acid chain or naphthalene ring.

Biological Activity

3-(4-Methoxynaphthalen-1-yl)propanoic acid, a compound with notable structural features, has garnered attention in the scientific community for its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory and antioxidant properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a methoxy-substituted naphthalene ring connected to a propanoic acid moiety. Its molecular formula is C14H14O3C_{14}H_{14}O_3, and it exhibits both lipophilic and hydrophilic properties due to its naphthalene structure and carboxylic acid group.

Anti-inflammatory Properties

Research indicates that this compound may exert anti-inflammatory effects by inhibiting key inflammatory pathways. It is believed to modulate the activity of enzymes involved in inflammation, such as cyclooxygenases (COXs) and lipoxygenases (LOXs). The compound has shown promise in reducing markers of inflammation in various experimental models.

Table 1: Summary of Anti-inflammatory Studies

StudyModelFindings
Murine modelReduced levels of TNF-alpha and IL-6
In vitro (cell line)Inhibited COX-2 expression
Rat paw edemaDecreased paw swelling by 30%

Antioxidant Activity

The compound also displays antioxidant properties , which are crucial for combating oxidative stress. It has been shown to scavenge free radicals and enhance the activity of endogenous antioxidants such as superoxide dismutase (SOD) and catalase.

Table 2: Antioxidant Activity Assessment

StudyMethodologyResults
DPPH assayIC50 = 25 µM
ABTS assay50% inhibition at 30 µM
Cell cultureIncreased SOD activity by 40%

The precise mechanism of action of this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, potentially inhibiting enzymes involved in inflammatory pathways or modulating signaling cascades related to oxidative stress.

Case Study 1: In Vivo Anti-inflammatory Effects

In a study involving a murine model of arthritis, administration of this compound resulted in significant reductions in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in the synovial tissue.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of the compound in a model of neuroinflammation. The results indicated that treatment with this compound led to reduced neuronal apoptosis and improved cognitive function in treated animals.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Methoxynaphthalen-1-yl)propanoic acid in academic research?

  • Methodological Answer : The synthesis typically involves coupling a methoxynaphthalene moiety to a propanoic acid backbone. A plausible route includes:

Friedel-Crafts alkylation : React 4-methoxy-1-naphthol with acrylic acid derivatives under acidic conditions to introduce the propanoic acid chain .

Protection/deprotection strategies : Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl group during synthesis, followed by deprotection with tetrabutylammonium fluoride (TBAF) .

Nucleophilic substitution : Employ K₂CO₃ in DMF to facilitate alkoxy group introduction, as seen in analogous naphthalene derivatives .
Key reagents: Propargyl bromide (for alkynylation), DMF as a polar aprotic solvent, and Pd/C for hydrogenation if reduction steps are involved.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm the methoxy group (δ ~3.8–4.0 ppm for OCH₃) and naphthalene aromatic protons (δ ~7.2–8.5 ppm). The propanoic acid chain shows a triplet for CH₂ (δ ~2.5–3.0 ppm) and a carboxylic acid proton (δ ~12 ppm if observable) .
  • FT-IR : Identify the carboxylic acid C=O stretch (~1700 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 259.1) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Desiccate with silica gel to avoid hygroscopic degradation .
  • Handling : Use gloves and fume hoods to minimize exposure. For solubility, dissolve in DMSO or methanol (10–50 mM stock solutions) .

Advanced Research Questions

Q. How can conflicting data on the reactivity of the methoxy group in this compound be resolved?

  • Methodological Answer :
  • Controlled reaction studies : Compare reactivity under varying conditions (e.g., acidic vs. basic media). For example, methoxy groups resist hydrolysis in mild bases but may demethylate under strong acids (e.g., HBr/AcOH) .
  • Kinetic analysis : Use LC-MS to track byproduct formation during reactions. Computational modeling (DFT) can predict electron density shifts affecting methoxy stability .

Q. What methodological approaches are used to study the electronic effects of the methoxynaphthalene moiety on the compound’s acidity?

  • Methodological Answer :
  • Potentiometric titration : Measure pKa in aqueous/organic solvent mixtures (e.g., 50% DMSO/water) to determine carboxylic acid dissociation constants .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to correlate methoxy electron-donating effects with acidity. Basis sets like 6-311G(d,p) are recommended .

Q. What strategies are effective in optimizing the yield of this compound under nucleophilic substitution conditions?

  • Methodological Answer :
  • Solvent optimization : Use DMF or DMSO to stabilize transition states in SN2 reactions .
  • Catalysis : Add phase-transfer catalysts (e.g., 18-crown-6) to enhance reaction rates in biphasic systems.
  • Temperature control : Maintain 60–80°C to balance reactivity and side reactions. Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) .

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